An In-depth Technical Guide to 1-Phenylpyrazole: Core Properties and Structure
An In-depth Technical Guide to 1-Phenylpyrazole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental analysis of 1-phenylpyrazole. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science, where the pyrazole scaffold is of significant interest.
Core Properties of 1-Phenylpyrazole
1-Phenylpyrazole is a heterocyclic aromatic organic compound. It is a member of the pyrazole class, which features a five-membered ring with two adjacent nitrogen atoms, substituted with a phenyl group at the first position.[1] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 1-Phenylpyrazole
| Property | Value | References |
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.17 g/mol | [3] |
| CAS Number | 1126-00-7 | [3] |
| Appearance | Clear, light orange to yellow to green liquid | [2] |
| Melting Point | 11 °C | [1][2] |
| Boiling Point | 141-142 °C at 30 mmHg | [1][2] |
| Density | 1.091 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.596 - 1.6 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in water | [1] |
Chemical Structure and Identification
The structure of 1-phenylpyrazole consists of a phenyl ring bonded to one of the nitrogen atoms of a pyrazole ring. This arrangement is foundational to a wide range of derivatives explored in drug discovery.[4][5]
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IUPAC Name: 1-phenyl-1H-pyrazole[3]
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SMILES String: c1ccc(cc1)-n2cccn2
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InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N[3]
Caption: Chemical structure of 1-phenylpyrazole.
Experimental Protocols
Accurate synthesis and characterization are critical for the reliable application of 1-phenylpyrazole in research. The following sections detail generalized protocols for its preparation and analysis.
The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[6][7] For 1-phenylpyrazole, this typically involves the reaction of malondialdehyde (or a precursor) with phenylhydrazine.
Materials:
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Malondialdehyde tetraethyl acetal
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Phenylhydrazine
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Ethanol
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Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
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Drying agent (e.g., anhydrous magnesium sulfate)
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Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Hydrolysis of Acetal: Dissolve malondialdehyde tetraethyl acetal in ethanol. Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 1-2 hours to generate the reactive malondialdehyde in situ.
-
Condensation: Cool the reaction mixture to room temperature. Slowly add phenylhydrazine to the solution. An exothermic reaction may be observed.
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Cyclization: After the addition is complete, heat the mixture to reflux for an additional 2-4 hours to ensure complete cyclocondensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
The identity and purity of synthesized 1-phenylpyrazole are confirmed using standard spectroscopic techniques.[8]
Table 2: Generalized Protocols for Spectroscopic Analysis
| Technique | Protocol |
| ¹H and ¹³C NMR | Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, acquire 1024 or more scans with proton decoupling.[8] Expected ¹³C Shifts (DMSO-d₆): Phenyl carbons will appear in the aromatic region (~120-140 ppm), and pyrazole carbons will have distinct shifts (e.g., C3, C4, C5).[9] |
| Infrared (IR) Spectroscopy | Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Expected Peaks: Look for characteristic C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-H bending vibrations.[10] |
| Mass Spectrometry (MS) | Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI). Acquisition: Introduce the sample into the mass spectrometer. In EI-MS, a molecular ion peak (M⁺) corresponding to the molecular weight (144.17) is expected.[3][10] Analysis: Analyze the fragmentation pattern to further confirm the structure. |
Reactivity and Applications
1-Phenylpyrazole and its derivatives are versatile building blocks in both synthetic chemistry and drug discovery.
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Cyclometallation: The phenyl and pyrazole rings provide sites for coordination with metal ions. 1-Phenylpyrazole readily undergoes cyclometallation with transition metals like rhodium and iridium, making it a valuable ligand in organometallic chemistry.[1]
-
C-H Bond Activation: The C-H bonds of the phenyl ring can be activated by catalysts, enabling the synthesis of more complex, substituted derivatives.[11]
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4][5][12]
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Kinase Inhibitors: Many phenyl-pyrazole derivatives are designed as inhibitors of protein kinases, such as BCR-ABL, JAK2/3, and Aurora kinases, which are critical targets in cancer therapy.[13][14]
-
Antimicrobial and Anti-inflammatory Agents: The pyrazole nucleus is a core component of drugs with anti-inflammatory, analgesic, and antimicrobial properties.[5][15]
-
Insecticides: Substituted 1-arylpyrazoles, such as Fipronil, are highly effective insecticides that act on the nervous systems of pests.[2][4]
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MCL-1 Inhibitors: Recent research has identified phenylpyrazole derivatives as a new class of selective inhibitors for the anti-apoptotic protein MCL-1, a promising target in oncology.[16]
Caption: General workflow for synthesis and characterization.
Role in Signaling Pathways
While 1-phenylpyrazole itself is primarily a foundational scaffold, its derivatives are frequently designed to modulate key cellular signaling pathways implicated in diseases like cancer. A common target class is protein kinases, which regulate a vast array of cellular processes.
The diagram below illustrates a generic kinase signaling cascade, which is often targeted by pyrazole-based inhibitors. These inhibitors typically compete with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation events that drive cell proliferation and survival.
Caption: Representative kinase signaling pathway targeted by pyrazole inhibitors.
References
- 1. 1-PHENYLPYRAZOLE | 1126-00-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 11. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
